molecular formula C27H23N3O8 B5074675 (5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5074675
M. Wt: 517.5 g/mol
InChI Key: JEDLUUOUNYZNQD-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy, nitrophenoxy, and diazinane trione groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing active methylene groups in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for developing new drugs targeting specific molecular pathways involved in diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O8/c1-17-3-6-19(7-4-17)29-26(32)22(25(31)28-27(29)33)15-18-5-12-23(24(16-18)36-2)38-14-13-37-21-10-8-20(9-11-21)30(34)35/h3-12,15-16H,13-14H2,1-2H3,(H,28,31,33)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDLUUOUNYZNQD-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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